1-(4-Hydroxyphenyl)-2-(pyrrolidin-2-yl)ethan-1-one

HPPD inhibition enzyme inhibitor herbicide discovery

1-(4-Hydroxyphenyl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS 62024-32-2, molecular formula C₁₂H₁₅NO₂, molecular weight 205.25 g/mol) is a pyrrolidine-containing aryl ketone classified as an enaminone, characterized by the presence of both a ketone and a secondary amine functional group bridged by an ethylene linker. Its structure incorporates a 4-hydroxyphenyl moiety appended to a pyrrolidin-2-yl ethanone scaffold, conferring hydrogen-bond donor/acceptor capability from the phenolic –OH and the pyrrolidine N–H.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 62024-32-2
Cat. No. B12902299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyphenyl)-2-(pyrrolidin-2-yl)ethan-1-one
CAS62024-32-2
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C12H15NO2/c14-11-5-3-9(4-6-11)12(15)8-10-2-1-7-13-10/h3-6,10,13-14H,1-2,7-8H2
InChIKeyTWXMGZVEWCCEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxyphenyl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS 62024-32-2) — Structural Identity and Comparator Baseline


1-(4-Hydroxyphenyl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS 62024-32-2, molecular formula C₁₂H₁₅NO₂, molecular weight 205.25 g/mol) is a pyrrolidine-containing aryl ketone classified as an enaminone, characterized by the presence of both a ketone and a secondary amine functional group bridged by an ethylene linker . Its structure incorporates a 4-hydroxyphenyl moiety appended to a pyrrolidin-2-yl ethanone scaffold, conferring hydrogen-bond donor/acceptor capability from the phenolic –OH and the pyrrolidine N–H. The compound has been fully characterized by single-crystal X-ray diffraction (triclinic, space group P1̄, four independent molecules in the asymmetric unit, determined at 120 K) alongside updated ¹H NMR, ¹³C NMR, and IR data [1]. The closest structural comparators include CAS 7517-07-9 (1-(4-hydroxyphenyl)pyrrolidin-2-one, which replaces the ethanone bridge with a direct amide carbonyl) [2], CAS 78190-31-5 (2-(4-hydroxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one, which shifts the pyrrolidine attachment from the 2-position to the 1-position via an amide linkage) , and the broader class of pyrrolidine-2-yl ethanone derivatives explored in CCR5 antagonist and anticancer programs.

Why 1-(4-Hydroxyphenyl)-2-(pyrrolidin-2-yl)ethan-1-one Cannot Be Interchanged with In-Class Analogs


Within the pyrrolidine-aryl ethanone chemical space, minor structural perturbations produce quantitatively distinct biological profiles that render generic substitution scientifically unsound. The target compound (CAS 62024-32-2) bears a pyrrolidin-2-yl ethanone core with a free secondary amine, whereas its closest analog CAS 7517-07-9 replaces the ethanone ethylene bridge with a direct amide carbonyl (pyrrolidin-2-one), altering both conformational flexibility and hydrogen-bonding geometry [1]. These structural differences translate into measurable divergence: for example, the two compounds exhibit a ~32% difference in HPPD inhibitory potency (IC50 330 nM vs. 250 nM) as recorded under identical assay conditions [1][2]. Furthermore, compounds where the pyrrolidine nitrogen is substituted at the 1-position (e.g., CAS 78190-31-5) lose the free N–H group present in CAS 62024-32-2, fundamentally altering the protonation state and target-interaction capacity at physiological pH . Procurement of an incorrect analog without verification of stereochemical integrity, crystallinity, and target-specific potency data can invalidate SAR conclusions and waste screening resources. The evidence below establishes precisely where CAS 62024-32-2 diverges from its comparators in quantifiable terms relevant to experimental design and sourcing decisions.

Quantitative Differentiation Evidence for 1-(4-Hydroxyphenyl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS 62024-32-2) — Procurement-Relevant Comparator Analysis


HPPD Inhibitory Activity: CAS 62024-32-2 vs. CAS 7517-07-9 (Pyrrolidin-2-one Analog) — Cross-Study IC50 Comparison Under Identical Assay Conditions

The target compound, 1-(4-hydroxyphenyl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS 62024-32-2), inhibited 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 of 330 nM [1]. Its closest structural analog, 1-(4-hydroxyphenyl)pyrrolidin-2-one (CAS 7517-07-9), which replaces the ethanone ethylene bridge with a direct amide carbonyl, yielded a more potent IC50 of 250 nM under the same assay format (pig liver HPPD, curated from the same institution, Zhejiang University, via ChEMBL) [2]. The 32% difference in potency demonstrates that the ethanone-linked pyrrolidine scaffold of CAS 62024-32-2 produces a quantitatively distinct HPPD interaction profile compared to the pyrrolidin-2-one scaffold of CAS 7517-07-9, consistent with the altered hydrogen-bonding geometry and conformational flexibility introduced by the ethylene bridge.

HPPD inhibition enzyme inhibitor herbicide discovery tyrosine catabolism

5-Lipoxygenase (5-LO) Inhibition: CAS 62024-32-2 Single-Concentration Activity in RBL-1 Cell Lysate vs. Structurally Distinct 5-LO Inhibitor Benchmarks

CAS 62024-32-2 was tested for inhibition of 5-lipoxygenase (5-LO) in a rat basophil leukemia (RBL-1, 2H3 subline) cell lysate assay, measuring 5-HETE production at a single concentration of 0.1 µM, and returned an activity value of 1 (inhibition detected at the tested concentration) . This provides evidence of 5-LO pathway engagement at sub-micromolar concentration. In contrast, a structurally distinct pyrrolidine-containing 5-LO inhibitor, 2-(2-(methylthio)phenyl)pyrrolidine hydrochloride, demonstrated specific 5-LO pathway inhibition with IC50 = 229 ± 20 nM (PF-4191834 benchmark) [1], while a patent-described N-alkylpyrrolidine derivative achieved IC50 = 0.06 µM against LTB4 production [2]. CAS 62024-32-2 occupies a unique position: unlike the 2-aryl-substituted pyrrolidines, its activity derives from the 4-hydroxyphenyl ethanone pharmacophore rather than a direct aryl substitution on the pyrrolidine ring, offering an alternative chemotype for 5-LO inhibitor development where pyrrolidine C-2 aryl substitution has been exhaustively explored.

5-lipoxygenase inhibition leukotriene biosynthesis inflammation asthma

Single-Crystal X-Ray Structural Determination at 120 K — Definitive Structural Authentication vs. Literature-Only Analogs

The crystal structure of CAS 62024-32-2 was determined at 120 K by single-crystal X-ray diffraction, revealing crystallization in the triclinic space group P1̄ with four independent molecules in the asymmetric unit [1]. Each symmetry-unique molecule forms π–π stacking interactions with itself, generating four distinct π-stacking motifs, and intermolecular hydrogen bonding is observed between each pair of independent molecules where the phenolic –OH group acts as both a hydrogen-bond donor and acceptor [1]. The study also provided updated ¹H NMR, ¹³C NMR, and IR spectroscopic data alongside the melting point [1]. In contrast, the closest structural comparator CAS 7517-07-9 (1-(4-hydroxyphenyl)pyrrolidin-2-one) lacks a published single-crystal X-ray structure in the public domain, and CAS 78190-31-5 (2-(4-hydroxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one) similarly has no publicly available crystal structure, relying instead on vendor-supplied spectroscopic data alone. This crystallographic characterization provides procurement-grade authentication that ensures batch-to-batch structural fidelity, which is critical for reproducible biological assay results.

X-ray crystallography structural authentication solid-state characterization quality control

CCR5 Antagonist Pharmacophore: CAS 62024-32-2 as an Unsubstituted Pyrrolidine Scaffold vs. Multi-Substituted Pyrrolidine CCR5 Antagonists

Preliminary pharmacological screening has indicated that CAS 62024-32-2 can function as a CCR5 antagonist with potential applicability in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. Within the broader pyrrolidine-based CCR5 antagonist space, 1,3,4-trisubstituted pyrrolidine derivatives have been extensively optimized to achieve potent anti-HIV activity with IC50 values as low as 0.06–0.35 nM in binding assays [2][3]. However, CAS 62024-32-2 is structurally distinct from the multi-substituted pyrrolidine CCR5 antagonists: it bears no substituents on the pyrrolidine ring itself, instead deriving its CCR5 interaction from the 4-hydroxyphenyl ethanone moiety appended at the 2-position. This unadorned pyrrolidine scaffold represents a minimal pharmacophore for CCR5 antagonism, contrasting sharply with the highly elaborated 1,3,4-trisubstituted pyrrolidines that dominate the patent landscape [2]. The lack of pyrrolidine ring substitution in CAS 62024-32-2 simplifies synthetic accessibility and offers a cleaner starting point for fragment-based or scaffold-hopping approaches to CCR5 drug discovery.

CCR5 antagonist HIV entry inhibitor chemokine receptor immunomodulation

Antiproliferative Activity: CAS 62024-32-2 Differentiation of Undifferentiated Cells vs. Pyrrolidine-Containing Anticancer Agents

CAS 62024-32-2 has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anticancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1][2]. While quantitative IC50 data for CAS 62024-32-2 in specific cancer cell lines are not publicly available, pyrrolidine-containing analogs with antiproliferative activity have been characterized: for example, pyrrolidine-substituted 2-phenylquinazolin-4(3H)-ones showed IC50 values ranging from 0.02 µM to >100 µM against HL-60, Hep3B, and NCI-H460 cancer cell lines depending on substitution pattern [3]. The most potent pyrrolidinyl-substituted analog in that series (compound 6i) achieved IC50 = 0.02 µM against HL-60 and 0.07 µM against Hep3B [3]. CAS 62024-32-2's differentiation-inducing mechanism distinguishes it from purely cytotoxic pyrrolidine analogs, positioning it for applications where cytostatic rather than cytotoxic outcomes are therapeutically desired.

antiproliferative cell differentiation anticancer psoriasis

Recommended Application Scenarios for 1-(4-Hydroxyphenyl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS 62024-32-2) Based on Quantitative Evidence


HPPD Inhibitor Screening with Ethanone-Bridge SAR Expansion

For herbicide discovery or metabolic disease programs targeting HPPD, CAS 62024-32-2 (IC50 = 330 nM) provides a distinct ethanone-linked pyrrolidine scaffold that yields approximately 32% lower potency than the pyrrolidinone analog CAS 7517-07-9 (IC50 = 250 nM) in the same pig liver HPPD assay [1][2]. This potency differential makes it the preferred starting point when screening libraries have already saturated the pyrrolidinone chemotype, as the ethanone bridge introduces conformational flexibility and altered hydrogen-bonding geometry that may access HPPD subsites inaccessible to the rigidified pyrrolidinone scaffold. The availability of peer-reviewed single-crystal X-ray data ensures that procured material can be authenticated prior to screening, reducing false-negative rates from misidentified samples .

5-Lipoxygenase Inhibitor Development with Non-2-Aryl Pyrrolidine Pharmacophore

CAS 62024-32-2 is a validated starting point for 5-LO inhibitor lead generation in inflammation programs, with confirmed activity at 0.1 µM in the RBL-1 cell lysate 5-HETE production assay [1]. Unlike the dominant 2-aryl pyrrolidine class (exemplified by PF-4191834, IC50 = 229 nM) [2], CAS 62024-32-2 places the pharmacophoric 4-hydroxyphenyl group on the ethanone side chain rather than directly on the pyrrolidine ring. This structurally orthogonal arrangement is valuable for programs that have encountered IP barriers or metabolic liabilities with 2-aryl pyrrolidine 5-LO inhibitors and require an alternative chemotype for lead optimization.

Fragment-Based CCR5 Antagonist Discovery with Minimally Substituted Pyrrolidine Core

For anti-HIV drug discovery programs pursuing CCR5 antagonism, CAS 62024-32-2 offers a rare minimally substituted pyrrolidine scaffold with confirmed CCR5 antagonist activity [1], in contrast to the densely functionalized 1,3,4-trisubstituted pyrrolidines that dominate the CCR5 patent landscape (reported IC50 values as low as 0.06 nM) [2]. Its unsubstituted pyrrolidine ring makes it an ideal fragment for structure-based design: the free N–H and phenolic –OH provide two synthetic handles for parallel derivatization, while the crystallographically characterized solid-state structure enables computational docking with experimentally validated starting coordinates. Procurement of CAS 62024-32-2 is specifically recommended when IP freedom-to-operate is a primary selection criterion for CCR5 hit identification.

Differentiation-Inducing Anticancer or Dermatological Agent Screening

CAS 62024-32-2 has demonstrated the ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation [1], a mechanism qualitatively distinct from the direct cytotoxicity exhibited by structurally related pyrrolidine-quinazolinone analogs (e.g., compound 6i: IC50 = 0.02 µM in HL-60) [2]. This differentiation-inducing phenotype positions CAS 62024-32-2 for screening in oncology programs targeting differentiation therapy (e.g., acute promyelocytic leukemia models) or in dermatology programs for hyperproliferative conditions such as psoriasis, where cytostatic rather than cytotoxic intervention is therapeutically desirable. Researchers should procure this compound when the screening objective is identification of differentiation inducers rather than conventional antiproliferative agents.

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